Cas no 1070879-40-1 (4-bromo-7,8-dichloroquinoline)

4-bromo-7,8-dichloroquinoline 化学的及び物理的性質
名前と識別子
-
- 4-bromo-7,8-dichloroquinoline
- CTK4A4969
- AG-D-21966
- 1070879-40-1
- VSB87940
- DB-059553
- DTXSID30653689
- MFCD11505123
-
- インチ: InChI=1S/C9H4BrCl2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
- InChIKey: HCKYNTRWPZIEGM-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C2=NC=CC(=C21)Br)Cl)Cl
計算された属性
- せいみつぶんしりょう: 274.89000
- どういたいしつりょう: 274.89042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- PSA: 12.89000
- LogP: 4.30410
4-bromo-7,8-dichloroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR307511-1g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 1g |
£343.00 | 2025-02-20 | ||
abcr | AB292353-1 g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 1g |
€516.00 | 2022-06-11 | ||
A2B Chem LLC | AD64546-1g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 95% | 1g |
$373.00 | 2024-04-20 | |
1PlusChem | 1P007TWI-10g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 95% | 10g |
$1413.00 | 2025-02-22 | |
A2B Chem LLC | AD64546-5g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 95% | 5g |
$962.00 | 2024-04-20 | |
1PlusChem | 1P007TWI-1g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 95% | 1g |
$361.00 | 2025-02-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580435-2.5g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 98% | 2.5g |
¥6048.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580435-1g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 98% | 1g |
¥4027.00 | 2024-08-09 | |
abcr | AB292353-5 g |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 5g |
€1,306.00 | 2022-06-11 | ||
abcr | AB292353-250 mg |
4-Bromo-7,8-dichloroquinoline |
1070879-40-1 | 250MG |
€239.50 | 2022-06-11 |
4-bromo-7,8-dichloroquinoline 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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4-bromo-7,8-dichloroquinolineに関する追加情報
Introduction to 4-bromo-7,8-dichloroquinoline (CAS No. 1070879-40-1)
4-bromo-7,8-dichloroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 1070879-40-1, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. As a derivative of quinoline, this compound possesses a unique structural framework characterized by bromine and chlorine substituents at specific positions, which endows it with distinct chemical and biological properties. The presence of these halogen atoms enhances its reactivity, making it a valuable scaffold for the synthesis of various pharmacologically active molecules.
The quinoline scaffold itself has a long history in medicinal chemistry, with numerous derivatives being explored for their antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 4-bromo-7,8-dichloroquinoline stands out due to its structural complexity and potential therapeutic applications. The bromine and chlorine atoms at the 4th, 7th, and 8th positions introduce electrophilic centers that can be selectively modified through various chemical reactions, allowing for the development of novel compounds with tailored biological activities.
In recent years, there has been a growing interest in quinoline derivatives as potential candidates for treating resistant strains of pathogens. The structural modifications introduced in 4-bromo-7,8-dichloroquinoline contribute to its ability to interact with biological targets in unique ways. For instance, the bromine atom at the 4-position can participate in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups for further functionalization. Similarly, the chlorine atoms at the 7th and 8th positions can be displaced by nucleophiles under appropriate conditions, facilitating the synthesis of more complex molecules.
One of the most compelling aspects of 4-bromo-7,8-dichloroquinoline is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. By leveraging the reactive sites on 4-bromo-7,8-dichloroquinoline, researchers can design molecules that specifically inhibit aberrant kinase signaling pathways. Preliminary studies have suggested that derivatives of this compound may exhibit potent activity against certain tyrosine kinases, making them promising candidates for further development.
The pharmaceutical industry has been increasingly focused on developing small-molecule inhibitors as therapeutic agents due to their high specificity and efficacy. 4-bromo-7,8-dichloroquinoline offers a versatile platform for such endeavors because it can be modified in multiple ways to optimize its pharmacokinetic properties and target specificity. For example, replacing one or more of the halogen atoms with other functional groups can alter the compound's solubility, metabolic stability, and binding affinity to biological targets. These modifications are critical for improving drug-like characteristics and ensuring that the final product is both effective and safe for clinical use.
Moreover, the synthesis of 4-bromo-7,8-dichloroquinoline itself presents an interesting challenge from a synthetic chemistry perspective. The compound can be prepared through various routes, including halogenation reactions on pre-existing quinoline derivatives or cyclization reactions involving appropriately substituted precursors. The choice of synthetic pathway depends on factors such as yield efficiency, scalability, and cost-effectiveness. Recent advances in catalytic methods have made it possible to produce 4-bromo-7,8-dichloroquinoline with higher purity and fewer byproducts than traditional methods.
From a computational chemistry standpoint,4-bromo-7,8-dichloroquinoline has been studied to understand its interactions with biological targets at a molecular level. Computational models can predict how different substituents affect binding affinity and identify potential lead compounds for further optimization. These studies have revealed that subtle changes in the electronic environment around the bromine and chlorine atoms can significantly impact the compound's biological activity. This knowledge is invaluable for guiding experimental efforts aimed at developing more effective therapeutic agents.
The versatility of 4-bromo-7,8-dichloroquinoline as a building block has also led to its use in materials science applications beyond pharmaceuticals. For instance,this compound can be incorporated into organic electronic materials where its electron-withdrawing properties contribute to enhanced charge transport capabilities. Additionally,its ability to undergo cross-coupling reactions makes it useful for constructing complex organic polymers with tailored properties.
In conclusion,4-bromo-7,8-dichloroquinoline (CAS No.1070879-40-1) is a multifaceted compound with significant potential in medicinal chemistry,pharmaceutical research,and materials science. Its unique structural features,reactive sites,and synthetic accessibility make it an attractive scaffold for developing novel therapeutics targeting various diseases,including cancerand infectious disorders caused by resistant pathogens. As research continues to uncover new applications for this compound,it is likely that 4-bromo-7,8-dichloroquinoline will play an increasingly important role in advancing both academic researchand industrial drug development.
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